![molecular formula C13H20BrClN4 B3158592 (4-Chloro-pyrrolo[2,1-f][1,2,4]triazin-5-ylmethyl)-triethyl-ammonium bromide CAS No. 859205-90-6](/img/structure/B3158592.png)
(4-Chloro-pyrrolo[2,1-f][1,2,4]triazin-5-ylmethyl)-triethyl-ammonium bromide
Overview
Description
(4-Chloro-pyrrolo[2,1-f][1,2,4]triazin-5-ylmethyl)-triethyl-ammonium bromide is a complex organic compound that features a fused heterocyclic structure.
Preparation Methods
The synthesis of pyrrolo[2,1-f][1,2,4]triazine derivatives, including (4-Chloro-pyrrolo[2,1-f][1,2,4]triazin-5-ylmethyl)-triethyl-ammonium bromide, can be achieved through various synthetic routes. These methods include:
Synthesis from pyrrole derivatives: This involves the regioselective intramolecular cyclization of pyrroles using reagents such as PPh3, Br2, and Et3N in CH2Cl2.
Synthesis via bromohydrazone: This method involves the formation of triazinium dicyanomethylide, followed by further reactions to yield the desired compound.
Multistep synthesis: This approach includes several steps, often involving transition metal-mediated reactions and rearrangement of intermediate compounds.
Chemical Reactions Analysis
(4-Chloro-pyrrolo[2,1-f][1,2,4]triazin-5-ylmethyl)-triethyl-ammonium bromide undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions can modify the oxidation state of the compound, potentially altering its biological activity.
Substitution Reactions: Common reagents for substitution reactions include halogens and nucleophiles, which can replace specific atoms or groups within the compound.
Major Products: :
Biological Activity
Overview
(4-Chloro-pyrrolo[2,1-f][1,2,4]triazin-5-ylmethyl)-triethyl-ammonium bromide is a complex organic compound with significant biological activity, particularly in the context of cancer treatment. Its structure features a fused heterocyclic framework which plays a critical role in its interaction with biological targets.
The primary biological activity of this compound is attributed to its interaction with kinases , which are pivotal enzymes involved in cellular signaling pathways. The compound inhibits kinase activity, potentially by binding to the active site or altering the enzyme's conformation. This inhibition can lead to downstream effects on various biochemical pathways related to cell growth, differentiation, and apoptosis.
Key Targets and Pathways
- Kinase Inhibition : The compound is believed to inhibit specific kinases that regulate cell proliferation and survival.
- Apoptosis Induction : By inhibiting growth signals, it promotes programmed cell death in cancer cells.
Pharmacokinetics
Similar compounds within the pyrrolo[2,1-f][1,2,4]triazine class have shown promising pharmacokinetic profiles. For instance:
- Avapritinib and Remdesivir are notable examples that have been approved for clinical use, suggesting that this compound may also exhibit favorable absorption and distribution characteristics.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Biological Activity | Effect | Reference |
---|---|---|
Kinase Inhibition | Reduced cell proliferation | |
Induction of Apoptosis | Increased cell death in cancer cells | |
Anticancer Activity | Effective against multiple cancer lines |
Study 1: Anticancer Efficacy
A study investigating the anticancer properties of pyrrolo[2,1-f][1,2,4]triazine derivatives demonstrated that compounds similar to this compound exhibited micromolar activity against various cancer cell lines including A549 (lung cancer) and HeLa (cervical cancer) cells. The results indicated significant inhibition of cell growth at concentrations around 10 µM.
Study 2: Mechanistic Insights
Research focused on the mechanism revealed that the compound effectively disrupts signaling pathways associated with cell survival by inhibiting specific kinases involved in these pathways. This disruption leads to enhanced apoptosis in treated cells compared to controls.
Properties
IUPAC Name |
(4-chloropyrrolo[2,1-f][1,2,4]triazin-5-yl)methyl-triethylazanium;bromide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClN4.BrH/c1-4-18(5-2,6-3)9-11-7-8-17-12(11)13(14)15-10-16-17;/h7-8,10H,4-6,9H2,1-3H3;1H/q+1;/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKUIKOFBBHCFRH-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](CC)(CC)CC1=C2C(=NC=NN2C=C1)Cl.[Br-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BrClN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
859205-90-6 | |
Record name | Pyrrolo[2,1-f][1,2,4]triazine-5-methanaminium, 4-chloro-N,N,N-triethyl-, bromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=859205-90-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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